

Comprehensive Technical Guide: Research Applications of Clioquinol Beyond Antifungal Use

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Clioquinol

CAS No.: 130-26-7

Cat. No.: S523982

[Get Quote](#)

Introduction to Clioquinol and Its Rediscovery

Clioquinol (5-chloro-7-iodo-8-quinolinol) is a halogenated hydroxyquinoline derivative with a complex pharmacological history. Initially developed as a topical antiseptic and oral intestinal amebicide in 1934, it was widely used for decades until its **oral formulation was withdrawn** from markets in the 1970s due to association with **subacute myelo-optic neuropathy (SMON)**, particularly in Japan. [1] [2] Despite this controversial history, recent research has revealed **diverse therapeutic potentials** far beyond its original antimicrobial indications, positioning CQ as a promising candidate for **drug repurposing** in various challenging disease areas.

The **chemical structure** of CQ features an 8-hydroxyquinoline backbone with iodine at the 7-position and chlorine at the 5-position, contributing to its unique pharmacological properties, particularly its **metal chelation capabilities**. [3] [1] This metal-chelating property has become the focal point of its investigated mechanisms in various disease contexts. Currently, CQ remains available in topical formulations for skin infections while being extensively investigated for potential applications in **neurodegenerative disorders, cancer, aging, and epilepsy**. The renewed research interest exemplifies the growing recognition that older pharmacological agents with established safety profiles may offer unexpected therapeutic benefits for conditions with limited treatment options.

Key Mechanisms of Action

Metal Chelation and Ionophore Activity

The **metal chelating property** of **clioquinol** represents its most extensively studied mechanism, with significant implications across multiple disease contexts. CQ demonstrates a **strong affinity for divalent cations**, particularly **zinc (Zn), copper (Cu), and iron (Fe)**, forming stable complexes in a 2:1 (CQ:metal) ratio. [1] [4] This chelation capability is not merely a passive binding process but facilitates active **cellular ion redistribution**, effectively functioning as an **ionophore** that can alter metal homeostasis in various cellular compartments.

- **Zinc and Copper Chelation:** CQ's ability to chelate zinc and copper ions underlies several investigated applications. In neurodegenerative disease research, this mechanism is thought to **dissolve amyloid plaques** by disrupting metal interactions that stabilize these pathological protein aggregates. [1] Similarly, in cancer contexts, CQ-mediated copper chelation inhibits **angiogenic processes** dependent on copper-activated enzymes. [5]
- **Iron Homeostasis:** Recent investigations demonstrate that CQ significantly **reduces cellular labile ferrous iron** pools, disrupting iron-dependent biochemical processes. [4] This iron chelation capacity contributes to its antiproliferative effects on cancer cells and may influence aging processes through modulation of oxidative stress.
- **Metal-Mediated Toxicity:** The **species-specific neurotoxicity** historically associated with CQ (SMON) appears related to variations in drug metabolism and metal chelation patterns across species, with humans forming significantly **fewer conjugated metabolites** compared to rodents. [1]

Additional Molecular Mechanisms

Beyond metal chelation, recent research has uncovered several additional mechanisms that contribute to CQ's diverse pharmacological effects:

- **Enzyme Modulation:** CQ directly activates **phosphoglycerate dehydrogenase (PHGDH)**, the rate-limiting enzyme in the de novo serine/glycine biosynthesis pathway. This activation increases catalytic activity up to **2.5-fold**, leading to elevated glycine production and reduced glutamate levels, which underlies its recently demonstrated antiseizure effects. [6]
- **Receptor Degradation:** In anti-angiogenesis research, CQ promotes **VEGFR2 degradation** through both proteasomal and lysosomal pathways, effectively downregulating this critical signaling axis for endothelial cell proliferation and migration. [5]

- **Multiple Signaling Pathways:** In aging research, CQ influences numerous signaling pathways including **HIF-1, Notch, p53, JAK-STAT, FOXO, TNF, PI3K-Akt, and mTOR signaling**, demonstrating its pleiotropic effects on cellular homeostasis. [7]

Table 1: Key Molecular Mechanisms of **Clioquinol** and Their Research Applications

Mechanism	Molecular Targets	Biological Consequences	Research Applications
Metal Chelation	Zn ²⁺ , Cu ²⁺ , Fe ²⁺ ions	Altered metal homeostasis, Reduced oxidative stress, Disrupted metal-dependent enzymes	Neurodegenerative diseases, Cancer, Aging
Enzyme Activation	PHGDH enzyme	Increased serine/glycine synthesis, Reduced glutamate levels	Epilepsy, Neuroinflammation
Receptor Degradation	VEGFR2	Inhibition of angiogenesis, Reduced endothelial cell proliferation	Cancer, Angiogenesis-dependent conditions
Signaling Pathway Modulation	Multiple pathways including mTOR, PI3K/Akt, FOXO	Metabolic reprogramming, Enhanced stress resistance, Lifespan extension	Aging, Metabolic disorders

Research Applications Beyond Antifungal Use

Neurodegenerative Diseases

The application of CQ in **neurodegenerative disorders** represents one of the most extensively researched repurposing areas, primarily leveraging its metal-chelating properties:

- **Alzheimer's Disease (AD):** CQ demonstrates potential for **reducing amyloid burden** by chelating zinc and copper ions embedded in β -amyloid plaques, potentially enhancing their clearance. [1] Additionally, CQ has shown efficacy in **animal models of AD**, improving cognitive function and reducing pathological hallmarks of the disease.

- **Park'sinson Disease (PD):** Research indicates that CQ reduces **α -synuclein aggregation** and associated neurodegeneration. Experimental models demonstrate that CQ treatment can protect against dopamine neuron loss and motor deficits characteristic of PD. [8]
- **Epilepsy:** Recent groundbreaking research reveals that CQ activates **PHGDH**, increasing glycine production while reducing glutamate levels, creating an overall **antiseizure effect**. [6] This mechanism represents a novel approach to epilepsy treatment, particularly for drug-resistant forms.

Oncology Applications

CQ demonstrates **multi-faceted anti-cancer properties** through several distinct mechanisms:

- **Angiogenesis Inhibition:** CQ directly binds to the **ATP-binding site of VEGFR2**, promoting receptor degradation and inhibiting downstream ERK signaling. This results in potent **anti-angiogenic effects** in both in vitro and in vivo models. [5] When combined with AKT inhibitors like MK-2206, CQ exhibits **synergistic activity** against triple-negative breast cancer models.
- **Proliferation and Survival:** Beyond angiogenesis inhibition, CQ inhibits cancer cell proliferation through **cell cycle arrest** and induction of apoptosis in various cancer types, including lymphoma, ovarian cancer, and leukemia. [5] [1]
- **Metal-Mediated Cytotoxicity:** The anticancer effects are partially mediated through **copper and zinc chelation**, disrupting metal-dependent processes essential for cancer growth and metastasis.

Table 2: Quantitative Assessment of *Clioquinol's* Effects Across Research Applications

Application Area	Experimental Model	Key Parameters	Results
Angiogenesis Inhibition	HUVEC cells, Matrigel plug assay	IC ₅₀ for endothelial cell viability, Vessel formation inhibition	~10 μ M, >50% reduction [5]
Antiseizure Effects	Zebrafish & mouse models, DRE patients	PHGDH activation, Seizure frequency reduction	2.5-fold enzyme activation, 37-47% seizure reduction [6]
Anti-aging Effects	Drosophila melanogaster	Lifespan extension, Stress resistance	Significant extension at 50 μ M [8] [7]
Antifungal Activity	Candida albicans	MIC, MFC	1 μ g/mL, 3 μ g/mL [4]

Application Area	Experimental Model	Key Parameters	Results
Neuroprotection	Parkinson's disease models	Neuronal death reduction	Significant protection at 10 μM [8]

Aging and Longevity

Recent investigations have revealed **significant anti-aging properties** of CQ in model organisms:

- **Lifespan Extension:** In **Drosophila melanogaster** studies, CQ treatment significantly extended lifespan under both normal and high-fat diet conditions. The optimal concentration was identified at **50 μM** , which provided benefits without adverse effects on development or reproduction. [8] [7]
- **Metabolic Homeostasis:** CQ improved **glucose and lipid metabolism** in aged flies, reducing obesity and enhancing overall metabolic function. This was accompanied by improved **stress resistance** and motility in treated organisms.
- **Intestinal Health:** Age-related **intestinal barrier dysfunction** was ameliorated by CQ treatment, which enhanced gut homeostasis and reduced inflammation, potentially contributing to overall health improvement.

Additional Emerging Applications

Beyond the major categories above, CQ research continues to expand into novel areas:

- **Metabolic Disorders:** CQ demonstrates potential for managing **obesity-related metabolic dysfunction**, particularly in the context of high-fat diets. [7]
- **Osteoarthritis:** Preliminary research suggests potential benefits in **joint health** and osteoarthritis, though mechanisms remain under investigation. [8]
- **COVID-19:** Early-stage research has proposed potential antiviral applications against **SARS-CoV-2**, though this area requires further validation. [3]

Experimental Protocols and Methodologies

Assessing Anti-angiogenic Effects

The **anti-angiogenic activity** of CQ can be evaluated through a comprehensive protocol combining in vitro and in vivo approaches:

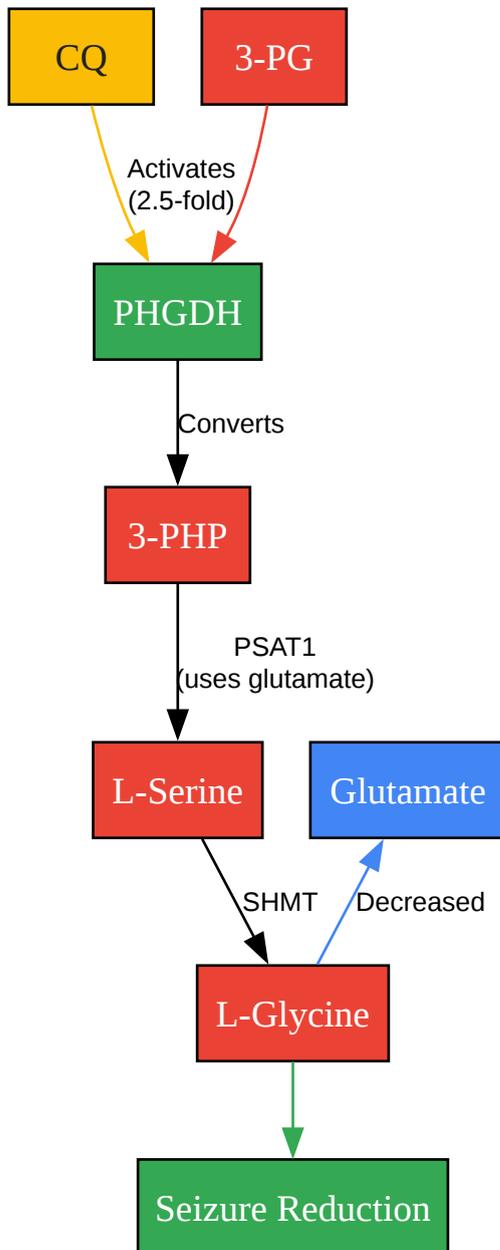
- **Cell Culture:** Maintain human umbilical vein endothelial cells (HUVECs) in Endothelial Cell Growth Medium at 37°C with 5% CO₂. [5]
- **Viability Assay:** Seed HUVECs in 96-well plates (5×10³ cells/well) and treat with varying CQ concentrations (0.1-50 μM) for 48 hours. Measure viability using WST-1 reagent (10 μL/well, 30 min incubation) with absorbance reading at 450 nm (reference 620 nm). [5]
- **Proliferation Assay:** Assess DNA synthesis via bromodeoxyuridine (BrdU) incorporation. Treat HUVECs with CQ for 6 hours, add BrdU (10 μM final concentration), and incubate for additional 18 hours. Fix cells, stain with FITC-conjugated anti-BrdU antibody, and analyze by flow cytometry. [5]
- **In Vivo Matrigel Plug Assay:** Inject growth factor-reduced Matrigel (500 μL) containing VEGF (50 ng/mL) and CQ (10 μM) subcutaneously into C57BL/6 mice. Harvest plugs after 7 days, quantify hemoglobin content using Drabkin's reagent, and perform histological analysis with CD31 immunostaining. [5]

Evaluating Antiseizure Activity

The **antiseizure effects** of CQ related to PHGDH activation can be investigated through the following methodology:

- **PHGDH Enzymatic Assay:** Measure human PHGDH activity using a colorimetric activity assay kit. Dilute CQ in assay buffer to appropriate concentrations (0-50 μM) with 0.5% DMSO background. Monitor NADH generation by measuring absorbance at 450 nm over 60 minutes. Calculate PHGDH activity as the area under the curve. [6]
- **Metabolite Analysis:** Culture cells (e.g., 4T1 breast cancer line) in RPMI 1640 with 10% FBS. Treat with CQ (25 μM, 24 hours), then analyze intracellular serine, glycine, and glutamate levels via LC-MS. For glucose tracing, use [U-¹³C]-glucose and track isotope incorporation. [6]
- **Zebrafish Seizure Model:** Treat 3 days post-fertilization zebrafish larvae with CQ (10 μM, 1 hour pretreatment) before inducing seizures with pentylenetetrazol (10 mM). Quantify seizure-like behavior by measuring hyperactive movement using video tracking. [6]
- **Mouse 6-Hz Focal Seizure Model:** Administer CQ (30 mg/kg, i.p.) to male C57BL/6J mice (20-25 g) 30 minutes before 6-Hz corneal stimulation (32 mA, 3 seconds). Monitor for seizure activity and assess protection criteria. [6]

The following diagram illustrates the PHGDH activation pathway through which **clioquinol** exerts its antiseizure effects:



[Click to download full resolution via product page](#)

Figure 1: PHGDH Activation Pathway by **Clioquinol**

Investigating Anti-aging Effects

The **anti-aging properties** of CQ can be assessed using *Drosophila melanogaster* models:

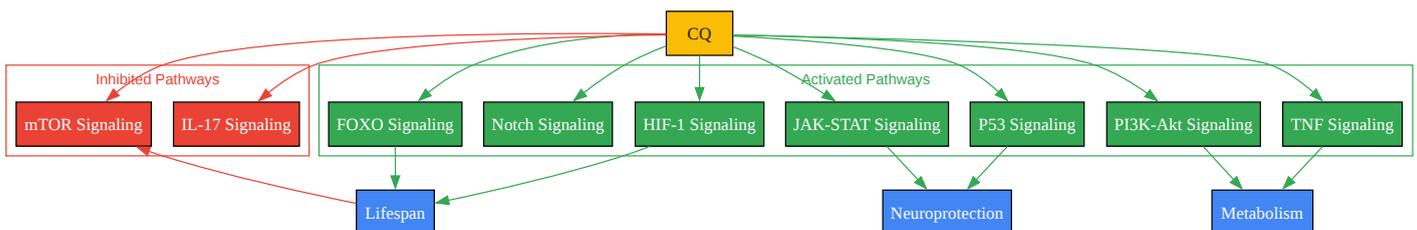
- **Lifespan Analysis:** Collect age-synchronized flies (Canton-S wild-type) and maintain at 25°C with 40-60% humidity under 12h light/dark cycles. Supplement standard cornmeal diet with CQ (0-200

μM). Monitor survival daily with fresh food provided every 2-3 days. Analyze using Kaplan-Meier survival curves and log-rank tests. [8] [7]

- **Metabolic Assays:** For triglyceride measurement, homogenize 10 flies in 0.1% Tween-20, heat at 70°C for 5 minutes, and measure triglycerides using commercial kits. For glucose quantification, homogenize flies in PBS, centrifuge at 4°C , and assess supernatant with glucose assay kits. [8]
- **Stress Resistance Tests:** For oxidative stress assessment, transfer flies to medium containing 10 mM H_2O_2 and monitor survival. For starvation resistance, maintain flies in 1% agar and record mortality. [8]
- **Motor Function Evaluation:** Use climbing assays by placing flies in vertical columns and quantifying the percentage that climb above 5 cm in 10 seconds. Perform repetitive testing at regular intervals during aging. [7]

Signaling Pathway Diagrams

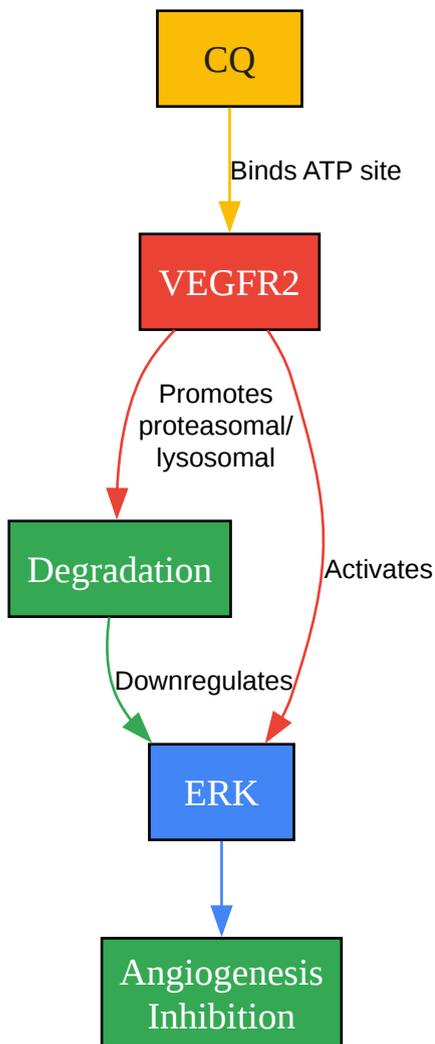
The **pleiotropic effects** of CQ involve modulation of multiple signaling pathways, particularly in the context of aging and neurodegeneration. The following diagram illustrates key pathways modulated by CQ in anti-aging research:



Click to download full resolution via product page

Figure 2: Signaling Pathways Modulated by **Clioquinol** in Aging

The **anti-angiogenic mechanism** of CQ involves a specific molecular pathway centered on VEGFR2 degradation:



[Click to download full resolution via product page](#)

Figure 3: VEGFR2 Degradation Pathway in Angiogenesis Inhibition

Challenges and Research Considerations

Toxicity and Safety Considerations

The **historical association** of CQ with subacute myelo-optic neuropathy (SMON) remains a critical consideration in repurposing efforts. Several factors must be addressed:

- **Dose Dependency:** SMON was associated with **prolonged high-dose oral administration** (300 mg/day to 3.5 g/day), while many investigational applications use **significantly lower doses** or

alternative administration routes. [1]

- **Species-Specific Metabolism:** Important **species differences** exist in CQ metabolism, with humans forming **fewer conjugated metabolites** than rodents, potentially affecting toxicity profiles. [1]
- **Biomarker Development:** Research into **predictive biomarkers** for CQ toxicity could enhance safety monitoring. The potential role of **vitamin B deficiency** as a risk factor for neurotoxicity requires further investigation. [4]

Formulation and Delivery Strategies

Advancements in **formulation science** may overcome historical limitations associated with CQ:

- **Nanocarrier Systems:** Lipid-based nanocarriers have been developed to encapsulate CQ, demonstrating **improved solubility** and **controlled release profiles**. These systems achieve high encapsulation efficiency (98.4%) with favorable physicochemical properties for cutaneous application. [3] [9]
- **Topical Administration:** For many potential applications, **topical delivery** could provide **localized effects** while minimizing systemic exposure and associated risks.
- **Targeted Delivery:** Emerging strategies focus on **tissue-specific targeting** to enhance efficacy while reducing off-target effects, potentially leveraging the metal-chelating properties of CQ for selective accumulation.

Future Research Directions

Several promising research avenues warrant further investigation:

- **Combination Therapies:** CQ demonstrates **synergistic effects** with various established therapeutics, including AKT inhibitors in cancer and conventional antiseizure medications in epilepsy. [5] [6]
- **Biomarker Development:** Identification of **predictive biomarkers** for treatment response could enhance patient selection and optimize therapeutic outcomes across different applications.
- **Metabolic Effects:** The **anti-aging and metabolic benefits** observed in model organisms require further validation in mammalian systems, with particular focus on mechanisms underlying lifespan extension and healthspan improvement.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Clioquinol: Review of its Mechanisms of Action and Clinical ... [pmc.ncbi.nlm.nih.gov]
2. Clioquinol MeSH Descriptor Data 2025 - MeSH Browser - NIH [meshb.nlm.nih.gov]
3. Development of a Clioquinol Nanocarrier as a New, Promising Option... [pmc.ncbi.nlm.nih.gov]
4. The effects of clioquinol in morphogenesis, cell membrane and ion... [bmcmicrobiol.biomedcentral.com]
5. Clioquinol inhibits angiogenesis by promoting VEGFR2 ... [pmc.ncbi.nlm.nih.gov]
6. Clioquinol as a new therapy in epilepsy - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]
7. Deciphering the anti-senescent effects of Clioquinol [pubmed.ncbi.nlm.nih.gov]
8. Deciphering the Anti-senescent Effects of Clioquinol [sciencedirect.com]
9. Development of a Clioquinol Nanocarrier as a New, ... [mdpi.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: Research Applications of Clioquinol Beyond Antifungal Use]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b523982#clioquinol-research-applications-beyond-antifungal-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com